molecular formula C23H28F2N4O3 B12425198 Paliperidone E-oxime-d4

Paliperidone E-oxime-d4

Cat. No.: B12425198
M. Wt: 450.5 g/mol
InChI Key: CLNKYXBDIXTFRW-AILYZEJYSA-N
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Description

Paliperidone Z-oxime-d4 is a deuterated derivative of Paliperidone Z-oxime, which is an impurity of Paliperidone, a well-known antipsychotic agent. The compound is primarily used in biochemical and proteomics research due to its unique properties. The molecular formula of Paliperidone Z-oxime-d4 is C23H24D4F2N4O3, and it has a molecular weight of 450.51 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone Z-oxime-d4 involves the introduction of deuterium atoms into the Paliperidone Z-oxime molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Paliperidone Z-oxime-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Paliperidone Z-oxime-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Paliperidone Z-oxime-d4, such as amines, oxides, and substituted compounds. These products are often used in further research and development .

Scientific Research Applications

Paliperidone Z-oxime-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Paliperidone and its impurities.

    Biology: Employed in biochemical studies to understand the metabolic pathways and interactions of Paliperidone.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Paliperidone.

    Industry: Applied in the development of new antipsychotic drugs and formulations

Mechanism of Action

The mechanism of action of Paliperidone Z-oxime-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptors. This antagonistic action helps in reducing the symptoms of schizophrenia and other psychotic disorders. Additionally, it exhibits activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paliperidone Z-oxime-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where isotopic labeling is essential for accurate tracking and quantification .

Properties

Molecular Formula

C23H28F2N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2

InChI Key

CLNKYXBDIXTFRW-AILYZEJYSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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